molecular formula C6H13NO B13008965 3-Ethyloxolan-3-amine

3-Ethyloxolan-3-amine

Cat. No.: B13008965
M. Wt: 115.17 g/mol
InChI Key: XPTBSIRVRXHOLG-UHFFFAOYSA-N
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Description

3-Ethyloxolan-3-amine, also known as N-ethyltetrahydro-3-furanamine, is a versatile organic compound with a molecular formula of C6H13NO. This compound is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom. The presence of an ethyl group and an amine group attached to the oxolane ring makes it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyloxolan-3-amine typically involves the reaction of ethylamine with tetrahydrofuran (THF) under controlled conditions. One common method is the reductive amination of THF with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for the efficient handling of large volumes of reactants. The use of catalytic hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, is also employed to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyloxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, saturated amines, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Ethyloxolan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. In enzyme-catalyzed reactions, the compound acts as a substrate, undergoing transformation to yield specific products. The oxolane ring structure also contributes to its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Uniqueness: 3-Ethyloxolan-3-amine stands out due to its specific ethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in certain synthetic applications where other similar compounds may not be as effective .

Biological Activity

3-Ethyloxolan-3-amine, also known as N-ethyloxolan-3-amine, is a chemical compound with the molecular formula C6H13NOC_6H_{13}NO and a molecular weight of 115.17 g/mol. It features an amine functional group attached to a five-membered cyclic ether (oxolane). This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of ethylamine with an oxolane derivative. The general synthetic route includes:

  • Reaction of Ethylamine with Oxolane Derivative : Ethylamine is reacted with an oxolane derivative in the presence of a catalyst.
  • Hydrochloride Formation : The intermediate compound is treated with hydrochloric acid to form the hydrochloride salt of this compound.

The biological activity of this compound is primarily attributed to its amine group, which can form hydrogen bonds and ionic interactions with various biological molecules. This interaction can influence the activity of enzymes and receptors, potentially modulating various biochemical pathways .

Biological Activity

Research indicates that this compound may exhibit a range of biological activities, including:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential activity against various pathogens,
NeuroprotectivePossible protective effects on neuronal cells ,
Enzyme ModulationInteraction with specific enzymes,

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Antimicrobial Studies : A study assessed the antimicrobial properties of oxolane derivatives, indicating a promising activity against certain bacterial strains . While direct studies on this compound are scarce, its structural similarities suggest potential efficacy.
  • Neuroprotective Research : Research into tetrahydroisoquinoline derivatives has shown that similar structures can provide neuroprotective benefits. These findings may be extrapolated to explore the neuroprotective potential of this compound .
  • Enzyme Interaction Studies : The compound's ability to form hydrogen bonds suggests it may act as a ligand for various enzymes, potentially modulating their activity and influencing metabolic pathways .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

3-ethyloxolan-3-amine

InChI

InChI=1S/C6H13NO/c1-2-6(7)3-4-8-5-6/h2-5,7H2,1H3

InChI Key

XPTBSIRVRXHOLG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCOC1)N

Origin of Product

United States

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